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Gliadin peptide A (206-217) - 115288-29-4

Gliadin peptide A (206-217)

Catalog Number: EVT-425692
CAS Number: 115288-29-4
Molecular Formula: C55H87N19O19
Molecular Weight: 1318.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Gliadin peptide A (206-217) is derived from gliadin, a major storage protein found in wheat. It is part of the gluten protein family and is specifically linked to celiac disease, an autoimmune disorder triggered by the ingestion of gluten in genetically predisposed individuals. The peptide sequence is SGQGSFQPSQQN, corresponding to amino acid residues 206 to 217 of the alpha-gliadin protein. This peptide has been identified as a critical T cell stimulatory epitope recognized by T cells in patients with celiac disease, particularly in association with the HLA-DQ8 and HLA-DQ2.5 alleles .

Synthesis Analysis

The synthesis of gliadin peptides typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides in a controlled manner. In SPPS, the peptide chain is built step-by-step on a solid support, allowing for the sequential addition of protected amino acids. The synthesis parameters include:

  • Amino Acid Protection: Each amino acid is protected at its amino group to prevent premature reactions.
  • Coupling Conditions: Activation reagents such as N,N'-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt) are used to facilitate the coupling of amino acids.
  • Cleavage: Once the peptide chain is complete, it is cleaved from the resin using trifluoroacetic acid (TFA), yielding the free peptide.
  • Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to isolate the desired product from byproducts and unreacted materials .
Molecular Structure Analysis

The molecular structure of gliadin peptide A (206-217) can be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. The peptide adopts a flexible conformation due to its relatively short length, which allows it to interact with major histocompatibility complex (MHC) molecules effectively. The specific sequence SGQGSFQPSQQN contains several polar and hydrophobic residues that influence its binding affinity to MHC class II molecules like HLA-DQ8. This interaction is crucial for T cell receptor recognition .

Chemical Reactions Analysis

Gliadin peptides undergo various chemical reactions that are significant for their biological activity:

  • Deamidation: This reaction involves the conversion of glutamine residues into glutamic acid, enhancing the peptide's binding affinity to MHC class II molecules. Enzymes such as tissue transglutaminase catalyze this reaction, which is particularly relevant in the context of celiac disease.
  • Proteolytic Cleavage: In the gastrointestinal tract, gliadins are subjected to proteolytic cleavage by digestive enzymes, resulting in shorter peptides that can still elicit immune responses in susceptible individuals .
Mechanism of Action

The mechanism of action for gliadin peptide A (206-217) involves its presentation by antigen-presenting cells through MHC class II molecules. Upon binding:

  1. T Cell Activation: The peptide-MHC complex interacts with specific T cell receptors on CD4+ T cells, leading to their activation.
  2. Cytokine Release: Activated T cells release pro-inflammatory cytokines that contribute to intestinal inflammation and damage characteristic of celiac disease.
  3. B Cell Activation: The activated T cells can also stimulate B cells, leading to antibody production against gluten components .
Physical and Chemical Properties Analysis

The physical and chemical properties of gliadin peptide A include:

  • Molecular Weight: Approximately 1380 Da.
  • Solubility: It is soluble in aqueous solutions at physiological pH but may aggregate under certain conditions.
  • Stability: The stability of the peptide can be affected by pH and temperature; it tends to degrade at extreme pH levels or high temperatures.
  • Binding Affinity: The binding affinity to MHC class II molecules is significantly enhanced after deamidation, which alters its chemical properties and increases immunogenicity .
Applications

Gliadin peptide A (206-217) has several scientific applications:

  • Celiac Disease Research: It serves as a model for studying immune responses in celiac disease and understanding the mechanisms underlying gluten sensitivity.
  • Diagnostic Tools: Monoclonal antibodies targeting this peptide are used in diagnostic assays to detect gluten exposure in patients with celiac disease.
  • Therapeutic Development: Understanding its structure and function aids in developing potential therapies aimed at modulating immune responses in celiac disease patients .

Properties

CAS Number

115288-29-4

Product Name

Gliadin peptide A (206-217)

IUPAC Name

(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid

Molecular Formula

C55H87N19O19

Molecular Weight

1318.4 g/mol

InChI

InChI=1S/C55H87N19O19/c1-27(2)20-29(56)45(83)64-23-43(81)66-30(12-15-39(57)77)46(84)65-24-44(82)67-36(25-75)50(88)71-34(21-28-8-4-3-5-9-28)49(87)70-33(10-6-18-63-55(61)62)53(91)74-19-7-11-38(74)52(90)73-37(26-76)51(89)69-31(13-16-40(58)78)47(85)68-32(14-17-41(59)79)48(86)72-35(54(92)93)22-42(60)80/h3-5,8-9,27,29-38,75-76H,6-7,10-26,56H2,1-2H3,(H2,57,77)(H2,58,78)(H2,59,79)(H2,60,80)(H,64,83)(H,65,84)(H,66,81)(H,67,82)(H,68,85)(H,69,89)(H,70,87)(H,71,88)(H,72,86)(H,73,90)(H,92,93)(H4,61,62,63)/t29-,30-,31-,32-,33-,34-,35-,36-,37-,38-/m0/s1

InChI Key

OZVVOATXJAQRMF-YRYMBYOHSA-N

SMILES

CC(C)CC(C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)O)N

Synonyms

A-gliadin peptide (206-217)
gliadin peptide A (206-217)

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)O)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)N

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